

Preliminary Studies on Tachysterol Metabolites: An In-depth Technical Guide

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Compound of Interest

Compound Name: 25-Hydroxytachysterol₃

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachysterol, a photoisomer of previtamin D, has long been considered an inactive byproduct of vitamin D synthesis. However, emerging research reveals that its metabolites, particularly hydroxylated forms, possess significant biological activity. This technical guide provides a comprehensive overview of preliminary studies on tachysterol metabolites, focusing on their enzymatic synthesis, diverse biological effects, and the experimental methodologies used for their investigation. This document is intended to serve as a core resource for researchers and professionals in drug development interested in the burgeoning field of tachysterol biology.

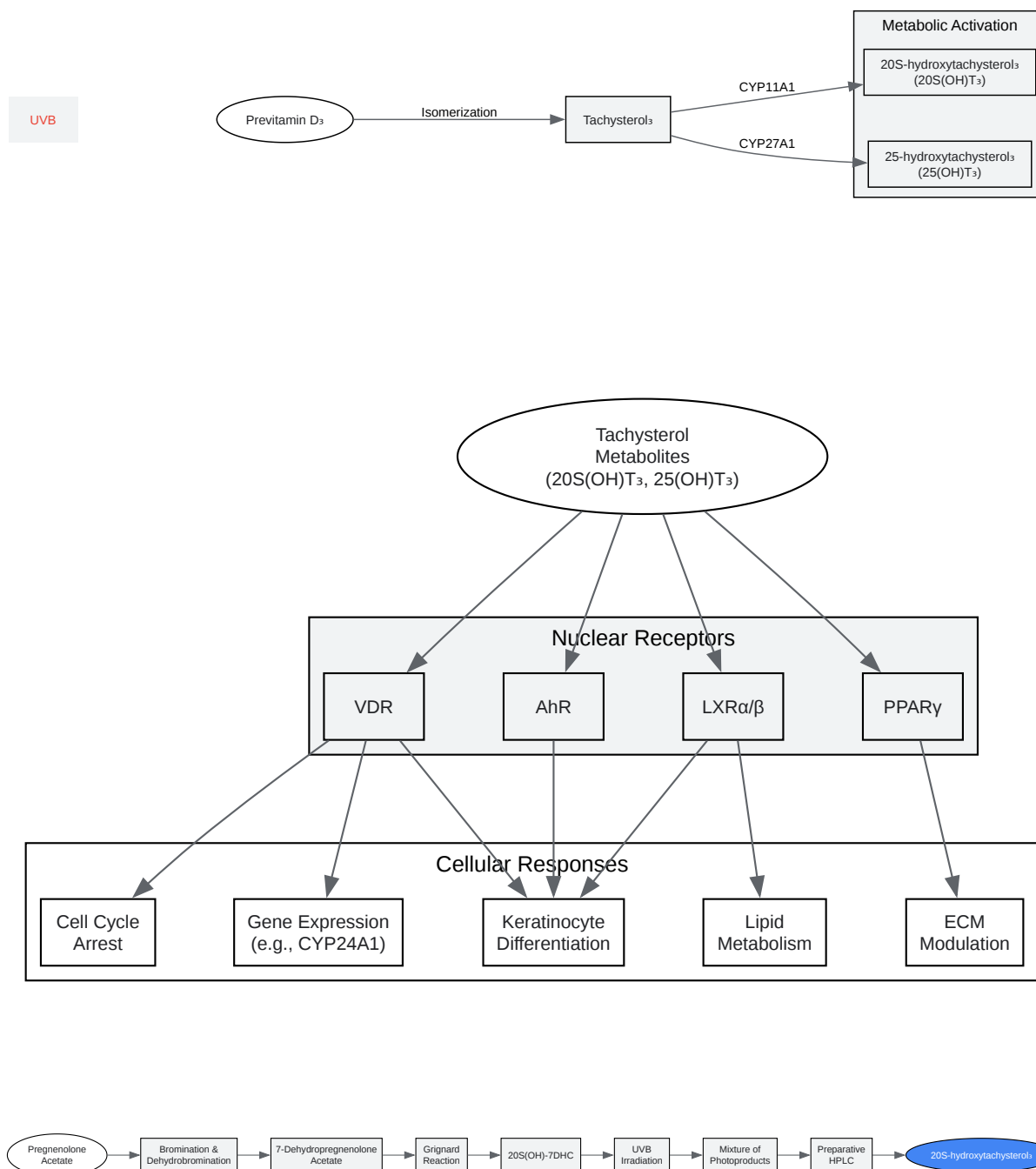
Metabolism of Tachysterol

Tachysterol undergoes enzymatic hydroxylation, primarily by the cytochrome P450 enzymes CYP11A1 and CYP27A1, to produce biologically active metabolites. The two principal metabolites identified to date are 20S-hydroxytachysterol₃ (20S(OH)T₃) and 25-hydroxytachysterol₃ (25(OH)T₃).^{[1][2]} These metabolites have been detected in human epidermis and serum, indicating their physiological relevance.^{[1][3]} The concentration of the parent compound, tachysterol₃, in human serum has been measured at 7.3 ± 2.5 ng/mL.^{[1][2]} In the epidermis, its concentration is approximately 25.1 ± 5.2 ng/mg protein.^[3]

The metabolism of tachysterol₃ by these enzymes has been characterized in vitro. The rate of conversion of tachysterol₃ to 25(OH)T₃ by CYP27A1 has been determined to be 0.13 min^{-1}

under specific assay conditions.[3] The metabolism by bovine CYP11A1 proceeds at a rate of approximately 3 mol/min/mol of the enzyme.[1]

Metabolic Pathway of Tachysterol



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